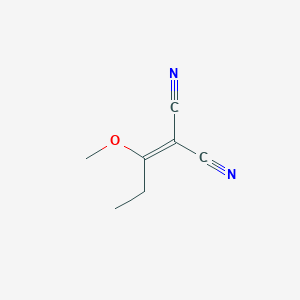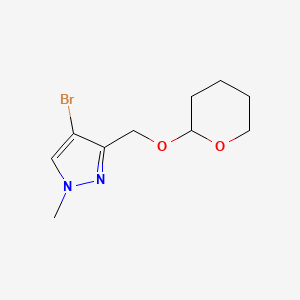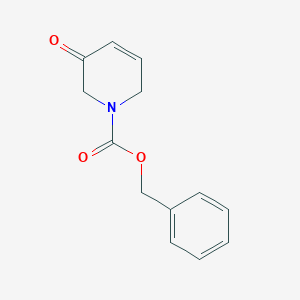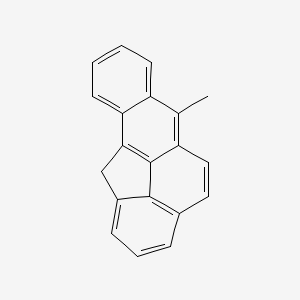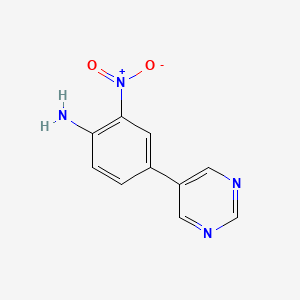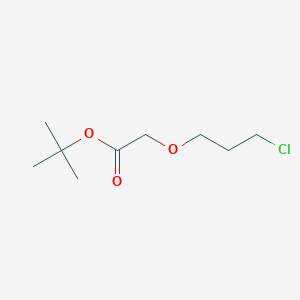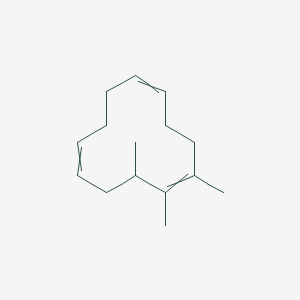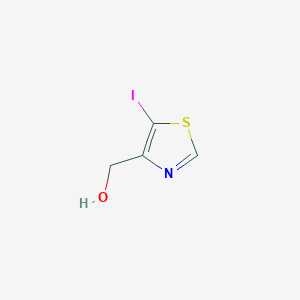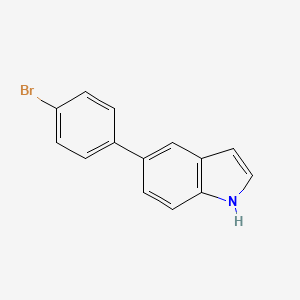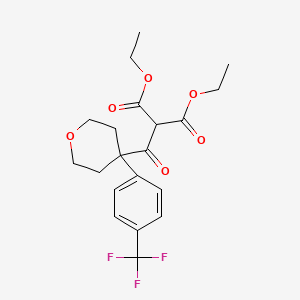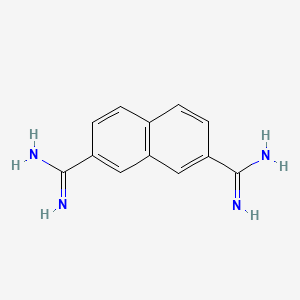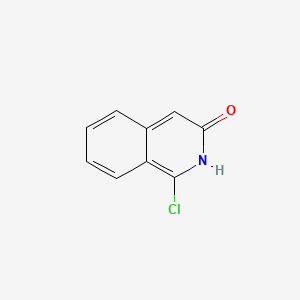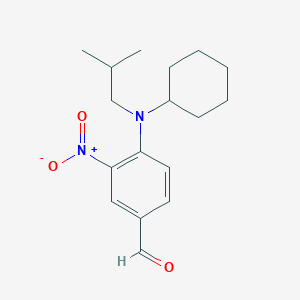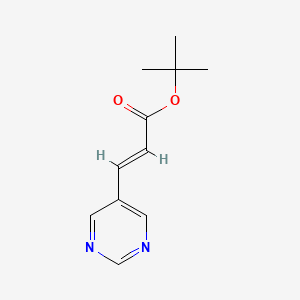
tert-Butyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (E)-3-(pyrimidin-5-yl)acrylate is an organic compound that features a tert-butyl ester group attached to an acrylate moiety, which is further substituted with a pyrimidinyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
The synthesis of tert-Butyl (E)-3-(pyrimidin-5-yl)acrylate typically involves the esterification of (E)-3-(pyrimidin-5-yl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial production methods may employ continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
tert-Butyl (E)-3-(pyrimidin-5-yl)acrylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl (E)-3-(pyrimidin-5-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.
Industry: It finds applications in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism by which tert-Butyl (E)-3-(pyrimidin-5-yl)acrylate exerts its effects depends on the specific context of its use. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. The pyrimidinyl group can participate in aromatic substitution reactions, influencing the overall reactivity of the compound.
類似化合物との比較
Similar compounds to tert-Butyl (E)-3-(pyrimidin-5-yl)acrylate include:
tert-Butyl (E)-3-(pyridin-3-yl)acrylate: This compound features a pyridinyl group instead of a pyrimidinyl group, leading to differences in reactivity and applications.
tert-Butyl (E)-3-(pyrimidin-4-yl)acrylate: The position of the pyrimidinyl group is different, which can affect the compound’s chemical behavior.
tert-Butyl (E)-3-(pyrimidin-2-yl)acrylate: Another positional isomer with distinct properties and uses.
特性
CAS番号 |
154844-41-4 |
|---|---|
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC名 |
tert-butyl (E)-3-pyrimidin-5-ylprop-2-enoate |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)15-10(14)5-4-9-6-12-8-13-7-9/h4-8H,1-3H3/b5-4+ |
InChIキー |
HWEDVZJCCYKDBA-SNAWJCMRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)/C=C/C1=CN=CN=C1 |
正規SMILES |
CC(C)(C)OC(=O)C=CC1=CN=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


